molecular formula C17H13N3O4 B5079982 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5079982
M. Wt: 323.30 g/mol
InChI Key: IIVRELLIKZOUTB-UHFFFAOYSA-N
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Description

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a hydrazide derivative featuring a fused 2,3-dihydro-1,4-benzodioxine ring conjugated to an isatin-derived indole-3-ylidene moiety.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(14-9-23-12-7-3-4-8-13(12)24-14)20-19-15-10-5-1-2-6-11(10)18-17(15)22/h1-8,14,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVRELLIKZOUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of an indole derivative with a benzodioxine derivative under specific reaction conditions. One common method involves the use of thiocarbohydrazide and substituted isatin in aqueous ethanol . The reaction is characterized by the formation of a hydrazone linkage between the indole and benzodioxine moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and spectral properties:

Compound Name Substituents Molecular Formula Biological Activity Key Spectral Data References
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide (OHEI) Pyridine-4-carbohydrazide C₁₃H₁₀N₄O₂ Corrosion inhibition (not specified) IR: 1669 cm⁻¹ (C=O amide), 1694 cm⁻¹ (C=O cyclic amide; 1H NMR: δ 7.3–8.7 (aromatic)
N′-[(3Z)-1-(1-hexyl)-2-oxoindol-3-ylidene]benzohydrazide (MDA-19) 1-Hexyl indole, benzohydrazide C₂₁H₂₂N₄O₂ CB2 agonist; anti-osteosarcoma (PI3K/Akt/mTOR suppression) Not provided
5-Methoxy-N’-[(3Z)-2-oxoindol-3-ylidene]-1H-indole-2-carbohydrazide 5-Methoxy indole, indole-2-carbohydrazide C₁₇H₁₃N₅O₃ Antimicrobial IR: 3361 cm⁻¹ (NH), 1691/1656 cm⁻¹ (C=O); 1H NMR: δ 3.79 (OCH₃)
2-(4-Chlorophenoxy)-N′-[(3Z)-2-oxoindol-3-ylidene]acetohydrazide 4-Chlorophenoxy, acetohydrazide C₁₆H₁₂ClN₃O₃ Not specified Molecular mass: 329.74 g/mol; IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N)
N'-[(3Z)-1-methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide 1-Methyl indole, 2-methylphenoxy C₁₈H₁₇N₃O₃ Not specified Molecular mass: 323.35 g/mol; InChIKey: UPNHELQLKIPDPQ-UHFFFAOYSA-N

Key Observations:

Structural Variations and Bioactivity: The benzodioxine ring in the target compound introduces a unique electron-rich, oxygenated system compared to pyridine (OHEI) or benzohydrazide (MDA-19) derivatives. This may enhance π-π stacking or hydrogen-bonding interactions in biological targets. Substituents on the indole ring significantly modulate activity. In contrast, the 5-methoxy substituent in the antimicrobial analog () may increase solubility while maintaining planar aromaticity for DNA intercalation .

Spectral Trends :

  • IR spectroscopy : All analogs exhibit strong C=O stretches (1650–1700 cm⁻¹) and NH vibrations (3150–3360 cm⁻¹), consistent with hydrazide and indole moieties .
  • 1H NMR : Aromatic proton shifts (δ 7.3–8.7) are common across derivatives, with substituent-specific signals (e.g., OCH₃ at δ 3.79) aiding structural elucidation .

The target compound’s benzodioxine ring may offer novel mechanisms due to its redox-active oxygen atoms.

Biological Activity

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure that combines elements of indole and benzodioxole moieties. The molecular formula is C21H18N6O6C_{21}H_{18}N_{6}O_{6}, with a molecular weight of 450.4 g/mol. The IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to yield the desired hydrazone derivatives. Such methods are crucial for developing derivatives with enhanced biological activities.

Anticancer Properties

A range of studies have evaluated the anticancer properties of benzodioxole derivatives similar to this compound. For instance:

  • Cytotoxicity : Compounds exhibiting similar structures have shown significant cytotoxic effects against various cancer cell lines such as Hep3B and MCF7. A study reported that certain derivatives reduced α-fetoprotein secretion in Hep3B cells significantly, indicating their potential as anticancer agents .
  • Cell Cycle Arrest : One specific derivative induced G2-M phase arrest in Hep3B cells, demonstrating an inhibition of cell cycle progression comparable to doxorubicin . This suggests that the compound may interfere with the mitotic process in cancer cells.

Antioxidant Activity

The antioxidant capabilities of benzodioxole compounds have also been documented. The DPPH assay demonstrated that these compounds can scavenge free radicals effectively. For example:

CompoundIC50 (µM)Comparison
Trolox7.72Standard Antioxidant
Compound 2a39.85Moderate Activity
Compound 2b79.95Weaker Activity

These results indicate that while some derivatives possess strong antioxidant properties, others exhibit moderate or weak activity .

Anti-inflammatory Effects

Research has highlighted anti-inflammatory activities associated with benzodioxole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on Hepatocellular Carcinoma : A recent study focused on a series of benzodioxole derivatives and their effects on Hep3B cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antioxidant Evaluation : In vitro studies demonstrated that benzodioxole derivatives exhibited varying degrees of antioxidant activity, with some showing potential for therapeutic applications in oxidative stress-related diseases .

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